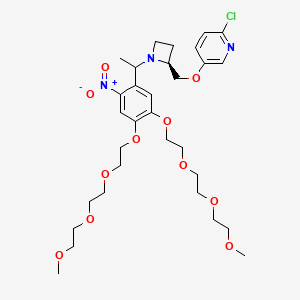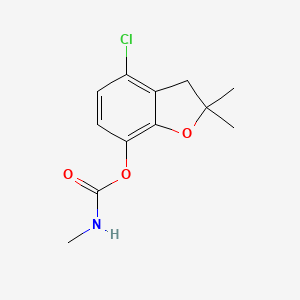
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is a chemical compound known for its use as a pesticide. It is a derivative of carbamate and benzofuran, and it exhibits insecticidal properties. This compound is used to control a variety of pests in agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate typically involves the reaction of methyl isocyanate with 4-chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and formulated for use as a pesticide.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed
Hydrolysis: 4-Chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methylamine.
Oxidation: Corresponding oxides of the compound.
Substitution: Products with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on various biological systems and organisms.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. By blocking this enzyme, the compound causes an accumulation of acetylcholine, leading to paralysis and death of the pest . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission.
Comparison with Similar Compounds
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is unique due to its specific chemical structure and insecticidal properties. Similar compounds include:
Carbofuran: Another carbamate pesticide with a similar mode of action.
Carbosulfan: A related compound used as an insecticide.
Methomyl: Another carbamate pesticide with different structural features but similar insecticidal properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
4790-92-5 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2)6-7-8(13)4-5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
ZUIXATGNVPEOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)OC(=O)NC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



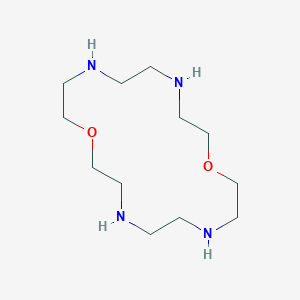
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
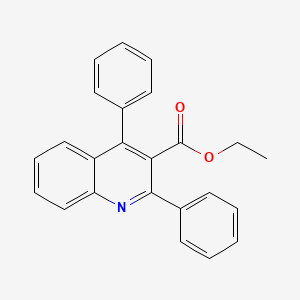
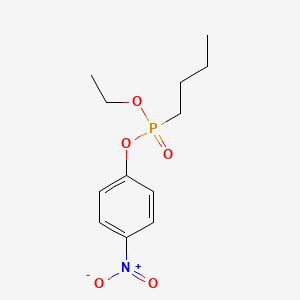
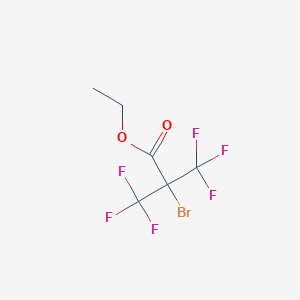
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
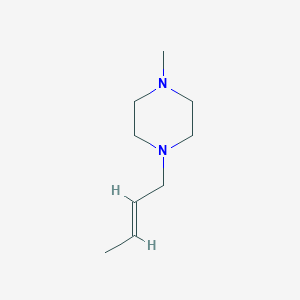
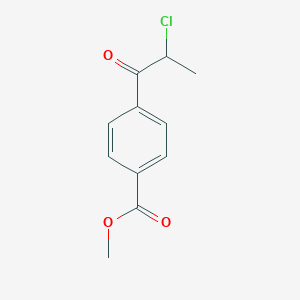
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
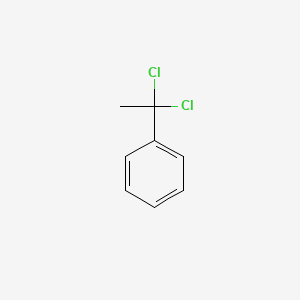
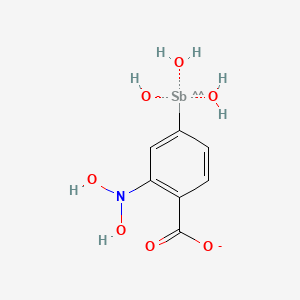
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
